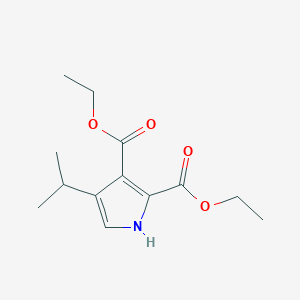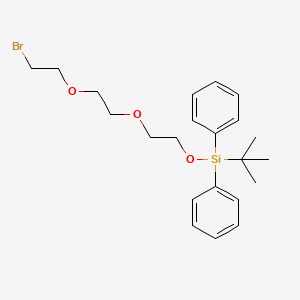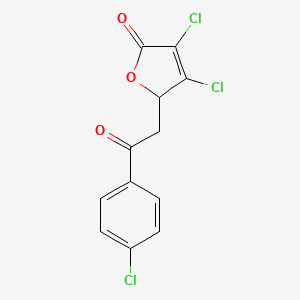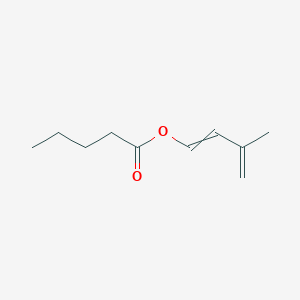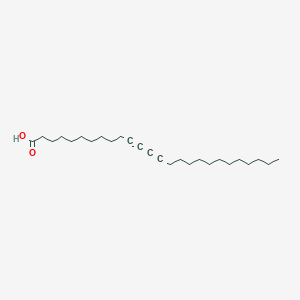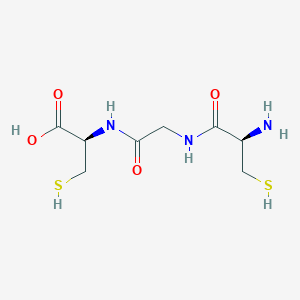![molecular formula C13H24OSi2 B14258431 1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane CAS No. 402836-87-7](/img/structure/B14258431.png)
1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane typically involves the reaction of phenylsilane with isopropyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation. The process can be summarized as follows:
Reactants: Phenylsilane, isopropyl alcohol
Catalyst: Transition metal catalysts such as platinum or palladium
Conditions: Elevated temperatures (around 100-150°C), inert atmosphere (e.g., nitrogen or argon)
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and chromatography is common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it to simpler silanes.
Substitution: The phenyl group can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone, typically under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products
Oxidation: Silanols, siloxanes
Reduction: Simpler silanes
Substitution: Various substituted organosilanes
Scientific Research Applications
1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane involves its interaction with various molecular targets. The silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex structures. The pathways involved often include:
Formation of Siloxane Bonds: Through condensation reactions with silanols.
Substitution Reactions: Where the phenyl group is replaced by other functional groups.
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2-Tetramethyl-1,2-disilane
- 1,1,2,2-Tetraphenylethylene
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane is unique due to its specific combination of silicon atoms with phenyl and isopropyl groups. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in materials science and organic synthesis.
Properties
CAS No. |
402836-87-7 |
|---|---|
Molecular Formula |
C13H24OSi2 |
Molecular Weight |
252.50 g/mol |
IUPAC Name |
[dimethyl(phenyl)silyl]-dimethyl-propan-2-yloxysilane |
InChI |
InChI=1S/C13H24OSi2/c1-12(2)14-16(5,6)15(3,4)13-10-8-7-9-11-13/h7-12H,1-6H3 |
InChI Key |
MHMWBTPAUSYAQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Si](C)(C)[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


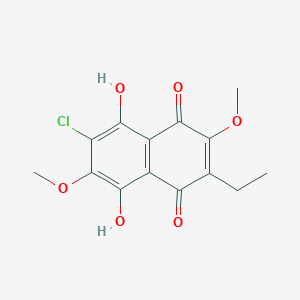
![6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14258350.png)
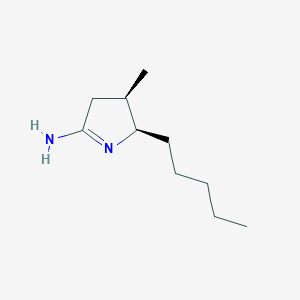
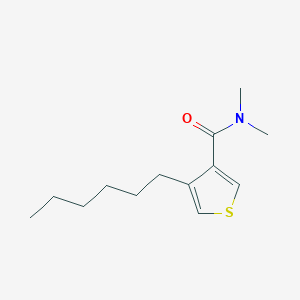

![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid](/img/structure/B14258370.png)

